molecular formula C8H8BrFN2O B13501248 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol

Cat. No.: B13501248
M. Wt: 247.06 g/mol
InChI Key: RKDUAKSFJZZXBA-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.07 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 3-position of a pyridine ring, which is attached to an azetidin-3-ol moiety. It is commonly used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The azetidin-3-ol moiety can be oxidized or reduced under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the azetidin-3-ol moiety.

Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring and the presence of the azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as it relates to enzyme inhibition and receptor modulation.

  • Molecular Formula : C₈H₈BrFN₂O
  • Molecular Weight : 247.07 g/mol
  • CAS Number : 1702850-34-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) on the pyridine ring enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

Enzyme Inhibition

Research indicates that derivatives of azetidine compounds often display significant inhibitory effects on various enzymes. For instance, studies have shown that related compounds exhibit inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been reported that certain azetidine derivatives do not inhibit CYP450 at concentrations greater than 10 μM, suggesting a favorable pharmacokinetic profile for potential therapeutic applications .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have shown that compounds with similar structural features exhibit potent inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, a related compound was found to have an IC₅₀ value of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong antiproliferative activity . This suggests that this compound may also possess similar anticancer properties.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of azetidine derivatives against TNBC, it was found that compounds structurally related to this compound significantly inhibited tumor growth in mouse models. The treatment led to a notable reduction in metastatic nodules and enhanced survival rates compared to control groups .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the enzyme inhibition profile of azetidine derivatives, revealing that specific modifications in the molecular structure could lead to enhanced binding affinities for target enzymes involved in cancer metabolism. This suggests that further modifications to the azetidine framework could optimize the biological activity of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine at 5-position; Fluorine at 3-positionPotential anticancer and antimicrobial activity
1-(6-Fluoropyridin-2-yl)azetidin-3-olFluorine at 6-positionExhibits distinct pharmacokinetic properties
1-(3-Fluoropropyl)azetidin-3-olPropyl chain instead of pyridineDifferent hydrophobic characteristics

Properties

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol

InChI

InChI=1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2

InChI Key

RKDUAKSFJZZXBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Br)F)O

Origin of Product

United States

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